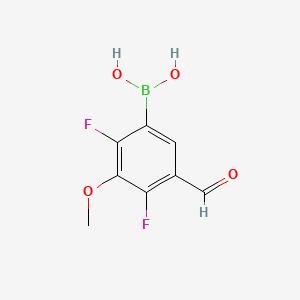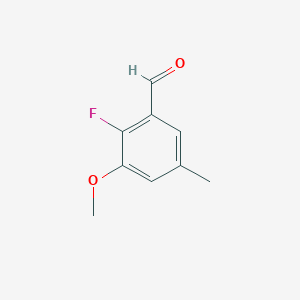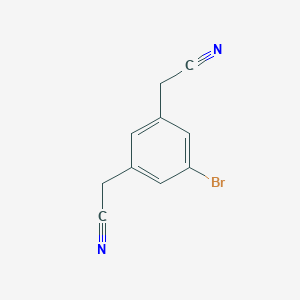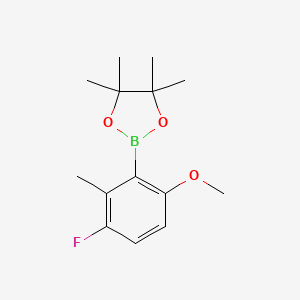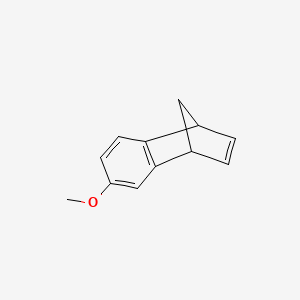
1,4-Methanonaphthalene, 1,4-dihydro-6-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1,4-dihydro-1,4-methanonaphthalene is an organic compound with the molecular formula C₁₂H₁₂O It is a derivative of 1,4-dihydro-1,4-methanonaphthalene, featuring a methoxy group (-OCH₃) attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,4-dihydro-1,4-methanonaphthalene typically involves the reaction of 1,4-dihydro-1,4-methanonaphthalene with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the substitution of a hydrogen atom with a methoxy group.
Industrial Production Methods
Industrial production of 6-Methoxy-1,4-dihydro-1,4-methanonaphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,4-dihydro-1,4-methanonaphthalene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 6-hydroxy-1,4-dihydro-1,4-methanonaphthalene.
Reduction: The compound can be reduced to form 6-methoxy-1,4-dihydro-1,4-methanonaphthalene derivatives with different hydrogenation levels.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and halogenating agents like bromine (Br₂) for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include 6-hydroxy-1,4-dihydro-1,4-methanonaphthalene, various hydrogenated derivatives, and substituted analogs with different functional groups.
Scientific Research Applications
6-Methoxy-1,4-dihydro-1,4-methanonaphthalene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,4-dihydro-1,4-methanonaphthalene involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. Pathways involved in its mechanism of action include metabolic transformations and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydro-1,4-methanonaphthalene: The parent compound without the methoxy group.
6-Hydroxy-1,4-dihydro-1,4-methanonaphthalene: An oxidized derivative with a hydroxyl group.
6-Bromo-1,4-dihydro-1,4-methanonaphthalene: A halogenated analog with a bromine atom.
Uniqueness
6-Methoxy-1,4-dihydro-1,4-methanonaphthalene is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties
Properties
CAS No. |
4897-71-6 |
|---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
4-methoxytricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene |
InChI |
InChI=1S/C12H12O/c1-13-10-4-5-11-8-2-3-9(6-8)12(11)7-10/h2-5,7-9H,6H2,1H3 |
InChI Key |
CGBRXECMVPZVJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3CC2C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


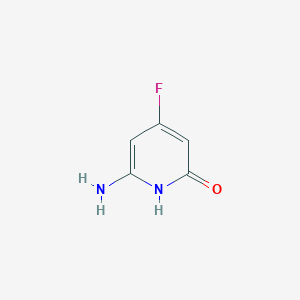
![(3R,4S,5R,6S,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B14027373.png)

![7-Benzyl-2,4-dichloro-6,7,8,9-tetrahydro-5h-pyrimido[4,5-d]azepine](/img/structure/B14027379.png)
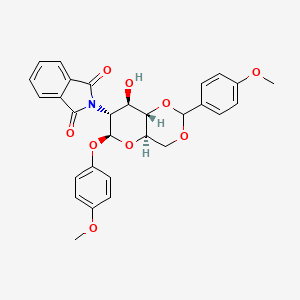

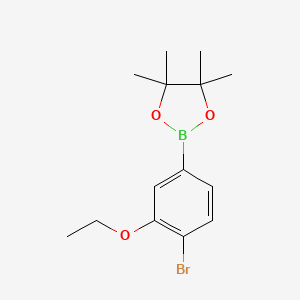
![Methyl 2-([1,1'-biphenyl]-2-ylamino)-2-oxoacetate](/img/structure/B14027395.png)
